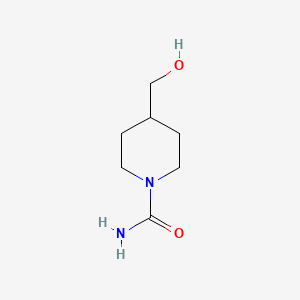

4-(hydroxymethyl)piperidine-1-carboxamide

概要

説明

4-(hydroxymethyl)piperidine-1-carboxamide is a cyclic secondary amine . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues is confirmed by different techniques such as IR and 1H NMR .Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C6H13NO . The molecular weight is 115.17 .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

The boiling point of this compound is 118-120 °C/10 mmHg and the melting point is 55-59 °C .科学的研究の応用

Antiproliferative Agents

- 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a new chemical class of antiproliferative agents. They act as tubulin inhibitors, confirmed through biological activity profile studies and biochemical assays (Krasavin et al., 2014).

HIV-1 Activity Inhibition

- Piperidine-4-carboxamide CCR5 antagonists have been developed to improve metabolic stability and inhibit HIV-1 envelope-mediated membrane fusion. These compounds showed high binding affinity and potent inhibition, making them strong candidates for HIV-1 treatment (Imamura et al., 2006).

Anaplastic Lymphoma Kinase Inhibition

- Piperidine carboxamide 1 was identified as a novel inhibitor of anaplastic lymphoma kinase (ALK), with selectivity over the related kinase insulin-like growth factor-1 (IGF1R). The compound's structure enabled access to an extended hydrophobic pocket, enhancing its potency and selectivity (Bryan et al., 2012).

TRPM8 Antagonists

- Novel series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides were identified as transient receptor potential melastatin 8 (TRPM8) channel blockers. These compounds showed significant efficacy in rodent models of neuropathic pain (Chaudhari et al., 2013).

Reversible Hydrogen Storage

- Substituted piperidines and octahydroindoles, including piperidine-4-carboxamide, have been compared for their use as reversible organic hydrogen storage liquids for fuel cells. These compounds showed promising results in increasing the rate of catalytic dehydrogenation (Cui et al., 2008).

Soluble Epoxide Hydrolase Inhibition

- Piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase were discovered using encoded library technology. These compounds demonstrated robust effects on a serum biomarker, indicating their potential for in vivo target engagement in various disease models (Thalji et al., 2013).

Catalytic Aminocarbonylation

- Piperidines with ester functionality, such as alkoxycarbonylpiperidines, were used as N-nucleophiles in palladium-catalyzed aminocarbonylation, demonstrating the versatility of these compounds in chemical synthesis (Takács et al., 2014).

Antioxidant and Antinociceptive Activities

- Novel phenoxy acetyl carboxamides, involving piperidine derivatives, were synthesized and evaluated for antioxidant and antinociceptive activities, showing potential in the treatment of pain and inflammation (Manjusha et al., 2022).

作用機序

Target of Action

Piperidine derivatives have been reported to have a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s worth noting that piperidine derivatives have been reported to have various pharmacological applications .

Biochemical Pathways

Piperidine derivatives have been reported to have various pharmacological applications .

Safety and Hazards

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years , indicating that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

4-(hydroxymethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-7(11)9-3-1-6(5-10)2-4-9/h6,10H,1-5H2,(H2,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTIUFVGSVRXIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzamide dihydrochloride](/img/structure/B6142082.png)

![(2S,3R)-1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B6142102.png)

![2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B6142106.png)

![6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylic acid](/img/structure/B6142110.png)

![1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol](/img/structure/B6142111.png)

![2-[(4-methoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B6142117.png)